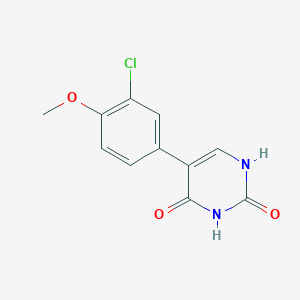
5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-CMP-2,4-DHP) is an organic compound with a molecular formula of C10H8ClNO4. It is a white crystalline powder that is soluble in water and ethanol. 5-CMP-2,4-DHP has a variety of applications in scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
5-CMP-2,4-DHP has a variety of applications in scientific research. It has been used as an inhibitor of the enzyme dihydropyrimidinase, which is involved in the metabolism of certain drugs. 5-CMP-2,4-DHP has also been used as a fluorescent probe for the detection of hydrogen peroxide and as a substrate for the enzyme xanthine oxidase.
Mécanisme D'action
The mechanism of action of 5-CMP-2,4-DHP is not well understood. However, it is believed that the compound binds to the active site of the enzyme dihydropyrimidinase, preventing the enzyme from catalyzing the metabolism of certain drugs. Additionally, 5-CMP-2,4-DHP may interact with other enzymes, such as xanthine oxidase, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMP-2,4-DHP are not well understood. However, the compound has been shown to inhibit the enzyme dihydropyrimidinase, which is involved in the metabolism of certain drugs. Additionally, 5-CMP-2,4-DHP has been used as a fluorescent probe for the detection of hydrogen peroxide and as a substrate for the enzyme xanthine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-CMP-2,4-DHP in lab experiments include its high purity (95%), its solubility in both water and ethanol, and its ability to bind to the active site of the enzyme dihydropyrimidinase. The main limitation of 5-CMP-2,4-DHP is its lack of specificity, as it can also interact with other enzymes.
Orientations Futures
There are a number of potential future directions for the use of 5-CMP-2,4-DHP in scientific research. These include the development of more specific inhibitors of dihydropyrimidinase and other enzymes, the use of 5-CMP-2,4-DHP as a fluorescent probe for other biological molecules, and the exploration of the biochemical and physiological effects of 5-CMP-2,4-DHP on cells and organisms. Additionally, further research could be conducted to explore the potential applications of 5-CMP-2,4-DHP in drug delivery and drug development.
Méthodes De Synthèse
5-CMP-2,4-DHP is typically synthesized through a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenylhydrazine hydrochloride and 2,4-dihydroxypyrimidine to form the intermediate 5-(3-chloro-4-methoxyphenyl)-2,4-dihydroxypyrimidine hydrochloride. The second step involves the deprotonation of the intermediate to form 5-CMP-2,4-DHP.
Propriétés
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9-3-2-6(4-8(9)12)7-5-13-11(16)14-10(7)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWHFXRCCPEIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


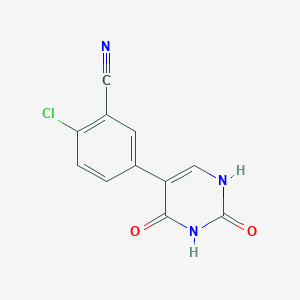

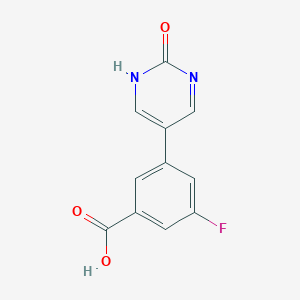
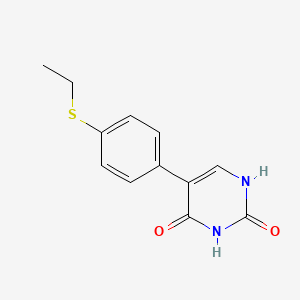
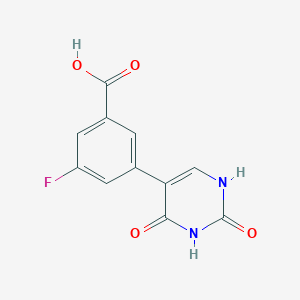






![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)
